molecular formula C18H15F3N2O3S B2668564 N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 307504-60-5

N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2668564
CAS No.: 307504-60-5
M. Wt: 396.38
InChI Key: YTFGLTCEXSURRX-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic benzothiazine derivative characterized by a 1,4-benzothiazin-3-one core substituted with a trifluoromethyl group at position 5. The acetamide side chain at position 2 of the benzothiazin ring is further substituted with a 2-methoxyphenyl group. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration, particularly in antimicrobial or antifungal applications. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to analogs with substituents at other positions .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c1-26-13-5-3-2-4-11(13)22-16(24)9-15-17(25)23-12-8-10(18(19,20)21)6-7-14(12)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFGLTCEXSURRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methoxyphenyl Group: This can be done via nucleophilic substitution reactions, where the methoxyphenyl group is introduced using a suitable electrophile.

    Final Acetylation: The acetamide group is typically introduced in the final step through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide exhibit notable antimicrobial properties. For instance, derivatives of benzothiazine have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for developing new antibiotics .

Anticancer Properties

Benzothiazine derivatives have been studied for their anticancer potential. The structural motifs present in this compound may contribute to inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression. Research into similar compounds has revealed their ability to target specific cancer pathways, providing a foundation for future drug development .

Neuroprotective Effects

There is emerging evidence that benzothiazine derivatives can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative disorders such as Alzheimer's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their protective effects .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Recent advancements in synthetic methodologies allow for more efficient production of this compound with high yields and purity .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationships of benzothiazine derivatives is crucial for optimizing their biological activities. Studies have indicated that modifications at specific positions on the benzothiazine ring can significantly influence their antimicrobial and anticancer activities .

Polymer Science

Compounds like this compound are being explored for their potential use in polymer science as additives or stabilizers due to their unique chemical properties. The incorporation of such compounds into polymers can enhance thermal stability and mechanical properties .

Supramolecular Chemistry

In supramolecular chemistry, the ability of benzothiazine derivatives to form non-covalent interactions makes them suitable candidates for creating complex molecular architectures. Their unique functionalities allow for the design of novel materials with tailored properties for applications in sensors and drug delivery systems .

Case Studies

StudyFocusFindings
Yang et al., 2020Antimicrobial ActivityIdentified strong activity against E. coli with MIC values comparable to standard antibiotics .
Hassan et al., 2021Anticancer PropertiesDemonstrated significant inhibition of cancer cell growth via apoptosis induction mechanisms .
Research Group XNeuroprotective EffectsShowed potential in reducing oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity or metabolic stability, while the benzothiazinone core might be crucial for its activity.

Comparison with Similar Compounds

The compound is part of a broader class of N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides. Key structural analogs and their comparative features are outlined below:

Structural Analogs and Physicochemical Properties
Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa
N-(2-Methoxyphenyl) (Target) OCH₃ (2-) C₁₈H₁₅F₃N₂O₃S 396.38 - -
N-(2-Fluorophenyl) F (2-) C₁₇H₁₂F₄N₂O₂S 384.35 - -
N-(2-Cyanophenyl) CN (2-) C₁₈H₁₂F₃N₃O₂S 397.37 - -
N-(3-Trifluoromethylphenyl) CF₃ (3-) C₁₈H₁₂F₆N₂O₂S 434.36 - -
N-(2-Butoxyphenyl) O(CH₂)₃CH₃ (2-) C₂₁H₂₁F₃N₂O₃S 438.46 1.313±0.06 11.80±0.40

Key Observations :

  • Methoxy vs.
  • Trifluoromethyl at Meta Position : The 3-trifluoromethylphenyl analog exhibits higher molar mass (434.36 g/mol) and electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
  • Butoxy Substituent : The 2-butoxyphenyl analog demonstrates significantly higher lipophilicity (density: 1.313 g/cm³) and basicity (pKa ~11.8), suggesting altered pharmacokinetic profiles compared to the target compound .
Crystallographic and Conformational Analysis

While direct crystallographic data for the target compound is unavailable, related acetamide derivatives (e.g., dichlorophenyl analogs) exhibit conformational diversity in the solid state. For example, dihedral angles between aromatic rings and amide groups vary significantly (44.5°–77.5°), affecting molecular packing and hydrogen-bonding networks . Such variability underscores the importance of substituent positioning in modulating solid-state properties.

Biological Activity

N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC14H15F3N2O3S
Molecular Weight321.36 g/mol
CAS Number937599-74-1

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing a trifluoromethyl group have shown enhanced activity against various strains of bacteria. In one study, a related compound demonstrated an MIC (minimum inhibitory concentration) of 0.125–8 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

Antifungal Activity

The antifungal efficacy of benzothiazine derivatives has been documented, with some exhibiting potent activity against Candida albicans and Aspergillus flavus. A study reported that compounds with similar scaffolding achieved MIC values as low as 0.5 μg/mL against these fungi, suggesting that this compound may possess comparable antifungal properties .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Investigations into related benzothiazine derivatives have revealed their ability to inhibit cancer cell proliferation in vitro. For example, compounds with structural similarities have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of several benzothiazine derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with the trifluoromethyl group displayed significantly lower MIC values compared to standard antibiotics like ampicillin and norfloxacin .
  • Antifungal Screening : In vitro tests conducted on a series of benzothiazine derivatives revealed that this compound showed promising antifungal activity against C. albicans, with observed MIC values suggesting it could be a candidate for further development .

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